molecular formula C15H14ClN3O2S B5680062 N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide

Cat. No. B5680062
M. Wt: 335.8 g/mol
InChI Key: FJQHNDWADHYSSI-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide, also known as BCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCS is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide inhibits the activity of CAIX by binding to its active site. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to the accumulation of acidic metabolites, which can lead to cell death. N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has been shown to have minimal toxicity in animal studies. It has been demonstrated to be well-tolerated and does not cause any significant adverse effects. N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has also been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CAIX, which makes it an ideal tool for studying the role of CAIX in cancer biology. N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has some limitations, such as its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide. One area of focus is the development of N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide as a cancer therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide in cancer patients. Another area of research is the identification of other potential targets for N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide. CAIX is not the only enzyme that is overexpressed in cancer cells, and N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide may have other targets that could be exploited for cancer therapy. Additionally, N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide could be used as a tool to study the role of CAIX in other physiological processes, such as acid-base regulation and bone remodeling.

Synthesis Methods

The synthesis of N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide involves the reaction of 5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has been extensively studied for its potential applications in cancer therapy. CAIX is overexpressed in many types of cancer cells, and its inhibition can lead to the suppression of tumor growth. N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide has shown promising results in preclinical studies as a CAIX inhibitor. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-10-13(8-17)15(19-11(2)14(10)16)22(20,21)18-9-12-6-4-3-5-7-12/h3-7,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQHNDWADHYSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide

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